molecular formula C15H12ClIN2OS B3679797 N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide

Cat. No.: B3679797
M. Wt: 430.7 g/mol
InChI Key: LNKTUDODFPRJBZ-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide is a chemical compound with the molecular formula C15H12ClIN2OS and a molecular weight of 430.69 g/mol . This compound is characterized by the presence of a chloro-iodophenyl group, a carbamothioyl group, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 2-chloro-4-iodoaniline with 3-methylbenzoyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using techniques such as recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2OS/c1-9-3-2-4-10(7-9)14(20)19-15(21)18-13-6-5-11(17)8-12(13)16/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKTUDODFPRJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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